
2-chloro-6-fluoro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding Patterns
A study by Du et al. (2009) highlights the significance of intramolecular hydrogen bonding in benzamides, including compounds similar to the one , demonstrating their potential in the design of new molecular structures with specific chemical and physical properties. This research provides a foundation for understanding how modifications to benzamide compounds can influence their behavior and applications in scientific research (Du, Jiang, & Li, 2009).
Fluorinated Nucleosides
Maruyama et al. (1999) describe a method for introducing fluorine into nucleosides, a process relevant for the synthesis of antiviral and anticancer agents. This method could be applicable to the synthesis of related benzamide compounds, expanding their utility in drug development (Maruyama, Takamatsu, Kozai, Satoh, & Izawa, 1999).
HDAC Inhibition for Cancer Therapy
Mai et al. (2005) explore the role of (aryloxopropenyl)pyrrolyl hydroxamates, with structural similarities to the compound , as histone deacetylase (HDAC) inhibitors, highlighting their potential in cancer therapy. Such compounds, including benzamides with specific substituents, could be utilized in developing targeted therapies for various cancers (Mai, Massa, Pezzi, Simeoni, Rotili, Nebbioso, Scognamiglio, Altucci, Loidl, & Brosch, 2005).
Antibacterial and Antifungal Agents
Egawa et al. (1984) report on the synthesis and antibacterial activity of naphthyridine carboxylic acids and their analogues, emphasizing the potential of benzamide derivatives in developing new antimicrobial agents. This indicates the compound's relevance in research aimed at combating infectious diseases (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Biological Activity Spectrum
A study by Imramovský et al. (2011) on chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides explores their biological activity, including antimicrobial effects and inhibition of photosynthetic electron transport. This research underscores the diverse applications of benzamide derivatives in biological studies and potential therapeutic uses (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011).
Stereoselective Synthesis in Drug Development
Lall et al. (2012) discuss the stereoselective synthesis of a key intermediate for PF-00951966, a fluoroquinolone antibiotic, highlighting the role of stereochemistry in the development of new pharmaceuticals. This points to the significance of the compound's structural aspects in synthesizing drugs with specific activities (Lall, Hoge, Tran, Kissel, Murphy, Taylor, Hutchings, Samas, Ellsworth, Curran, & Showalter, 2012).
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c16-11-4-3-5-12(17)14(11)15(22)18-8-10(20)9-19-7-2-1-6-13(19)21/h1-7,10,20H,8-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQKXUUAYPBFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)
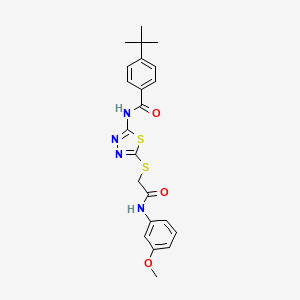
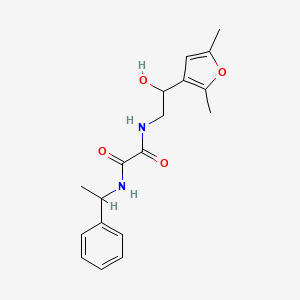
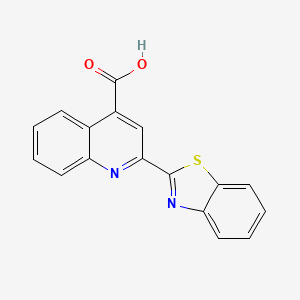
![4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2540920.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540921.png)
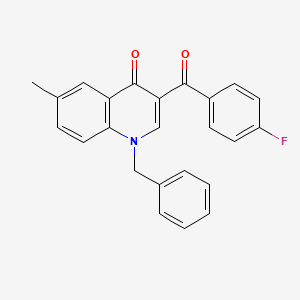
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2540925.png)

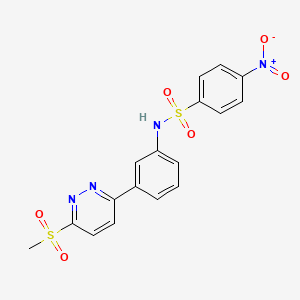
![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride](/img/structure/B2540930.png)
![N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2540933.png)

![3-[[(3-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2540937.png)